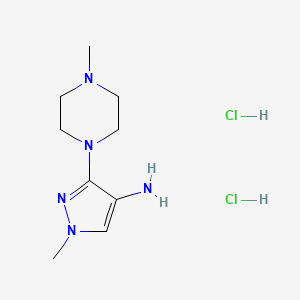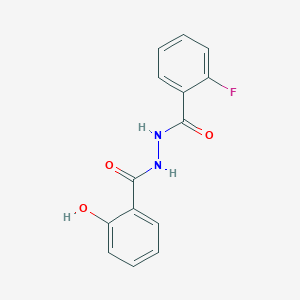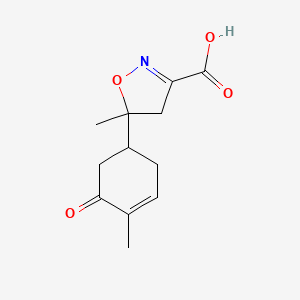
1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine dihydrochloride is a compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting product is then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds such as:
1-Methyl-3-(4-methyl-piperazin-1-yl)-propylamine: This compound has a similar piperazine ring but differs in the substitution pattern and overall structure.
1-Methylpiperazine: A simpler compound with a single piperazine ring and a methyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and piperazine rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19Cl2N5 |
|---|---|
Molecular Weight |
268.18 g/mol |
IUPAC Name |
1-methyl-3-(4-methylpiperazin-1-yl)pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H17N5.2ClH/c1-12-3-5-14(6-4-12)9-8(10)7-13(2)11-9;;/h7H,3-6,10H2,1-2H3;2*1H |
InChI Key |
KBGNARHZMXRDGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN(C=C2N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]-](/img/structure/B12218376.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12218378.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B12218389.png)
![1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12218390.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12218394.png)


![4-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12218426.png)
![3,5-dimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B12218427.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12218431.png)
![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B12218433.png)
![7-(2,4-Dichlorophenyl)-3-(3-chloro-4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12218441.png)

![2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12218462.png)
